![molecular formula C14H19F2N3O3S B4440611 N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440611.png)
N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,6-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide (also known as DFP-10825) is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in the treatment of various medical conditions, including cancer, inflammation, and pain. In
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, studies have suggested that DFP-10825 may act by inhibiting the activity of certain enzymes and proteins involved in cancer growth and inflammation. For example, DFP-10825 has been shown to inhibit the activity of the protein kinase B (Akt), which is involved in cancer cell survival and growth. Additionally, DFP-10825 has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In animal models, DFP-10825 has been shown to reduce tumor growth and inflammation. Additionally, DFP-10825 has been shown to reduce the levels of certain inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. However, the long-term effects of DFP-10825 on biochemical and physiological parameters are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages and limitations for lab experiments. One advantage is that DFP-10825 has been shown to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for various medical conditions. Additionally, DFP-10825 has been shown to have low toxicity in animal models. However, one limitation is that the mechanism of action of DFP-10825 is not fully understood, which may limit its potential use as a therapeutic agent. Additionally, further studies are needed to determine the long-term effects of DFP-10825 on biochemical and physiological parameters.
Zukünftige Richtungen
There are several future directions for research on DFP-10825. One direction is to further investigate the mechanism of action of DFP-10825, which may provide insight into its potential therapeutic uses. Additionally, further studies are needed to determine the long-term effects of DFP-10825 on biochemical and physiological parameters. Another direction is to investigate the potential use of DFP-10825 in combination with other therapeutic agents for the treatment of cancer and inflammation. Finally, further studies are needed to determine the potential use of DFP-10825 in clinical trials.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that DFP-10825 has anti-inflammatory and anti-cancer properties. In particular, DFP-10825 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, DFP-10825 has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,6-difluorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O3S/c1-18(2)23(21,22)19-8-6-10(7-9-19)14(20)17-13-11(15)4-3-5-12(13)16/h3-5,10H,6-9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRZREXXAFXGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.